molecular formula C8H8ClFO B1465170 1-Chloro-4-fluoro-2-methoxy-5-methylbenzene CAS No. 211172-71-3

1-Chloro-4-fluoro-2-methoxy-5-methylbenzene

Cat. No. B1465170
M. Wt: 174.6 g/mol
InChI Key: FIGSTRCRAPBCDV-UHFFFAOYSA-N
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Description

“1-Chloro-4-fluoro-2-methoxy-5-methylbenzene” is a chemical compound with the molecular formula C8H8ClFO . It is a derivative of benzene, which is a cyclic hydrocarbon with a molecular formula C6H6. The compound has a chlorine atom (Cl), a fluorine atom (F), a methoxy group (-OCH3), and a methyl group (-CH3) attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of “1-Chloro-4-fluoro-2-methoxy-5-methylbenzene” can be analyzed based on its IUPAC name. The “1-Chloro-” indicates that there is a chlorine atom attached to the first carbon of the benzene ring. The “4-fluoro-” means there is a fluorine atom attached to the fourth carbon. The “2-methoxy-” indicates a methoxy group (-OCH3) attached to the second carbon, and the “5-methyl” indicates a methyl group (-CH3) attached to the fifth carbon .

Scientific Research Applications

Charge-Controlled Reactions

One study discusses the selective substitution reactions involving halogenated nitrobenzenes, such as 1-Chloro-4-fluoro-2-methoxy-5-methylbenzene, with different nucleophiles. This research illustrates how meta substitution with respect to the activating nitro group can be controlled by the choice of nucleophile, demonstrating the compound's utility in designing specific reaction pathways (Cervera, Marquet, & Martin, 1996).

Electrochemical Studies

Another application involves the electrochemical reduction of chloro and methoxy-substituted benzenes, including compounds structurally related to 1-Chloro-4-fluoro-2-methoxy-5-methylbenzene. This study provides insights into the electrochemical behavior of such compounds, with implications for environmental pollutant degradation and synthesis of novel organic materials (Peverly et al., 2014).

C–Cl Bond Activation

Research on C–Cl bond activation in dichloroarenes, including those with methoxy and methyl substituents, showcases the compound's relevance in organometallic chemistry. This study explores how different substituents affect the selectivity of C–Cl bond activation, contributing to the development of catalysts and reaction conditions for selective organic transformations (Aballay et al., 2005).

Material Science and Polymer Chemistry

In material science, the electrosynthesis and characterization of polymers derived from methoxy and alkoxy-substituted benzene compounds, similar to 1-Chloro-4-fluoro-2-methoxy-5-methylbenzene, have been studied. These polymers' solubility and electronic properties suggest potential applications in electronic devices and coatings (Moustafid et al., 1991).

Synthesis of Herbicide Intermediates

Furthermore, the synthesis of herbicide intermediates using 1-Chloro-4-fluoro-2-methoxy-5-methylbenzene as a starting material demonstrates the compound's utility in agricultural chemistry. The stepwise transformation into a pyrazole derivative highlights its role in synthesizing active agricultural compounds (Zhou Yu, 2002).

properties

IUPAC Name

1-chloro-4-fluoro-2-methoxy-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-5-3-6(9)8(11-2)4-7(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGSTRCRAPBCDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-fluoro-2-methoxy-5-methylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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